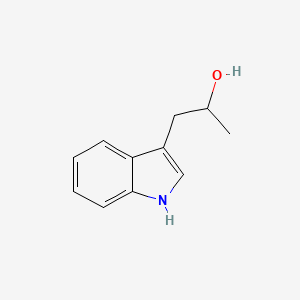

1-(1h-Indol-3-yl)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1H-Indol-3-yl)propan-2-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by an indole moiety attached to a propanol group, making it a valuable target for synthetic and medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions: 1-(1H-Indol-3-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(1H-indol-3-yl)propan-2-one using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 1-(1H-indol-3-yl)propan-2-one. This method uses a palladium on carbon catalyst under hydrogen gas at elevated pressures and temperatures .

化学反応の分析

Types of Reactions: 1-(1H-Indol-3-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in dichloromethane.

Major Products:

Oxidation: 1-(1H-Indol-3-yl)propan-2-one.

Reduction: 1-(1H-Indol-3-yl)propan-2-amine.

Substitution: 1-(1H-Indol-3-yl)propan-2-chloride.

科学的研究の応用

1-(1H-Indol-3-yl)propan-2-ol has several applications in scientific research:

作用機序

The mechanism of action of 1-(1H-Indol-3-yl)propan-2-ol involves its interaction with various molecular targets and pathways. The indole moiety allows the compound to bind to specific receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The hydroxyl group also plays a role in its biological activity by forming hydrogen bonds with target molecules .

類似化合物との比較

1-(1H-Indol-3-yl)propan-2-ol can be compared with other indole derivatives such as:

1-(1H-Indol-3-yl)ethanol: Similar structure but with an ethyl group instead of a propyl group.

1-(1H-Indol-3-yl)propan-2-one: The ketone analog of this compound.

1-(1H-Indol-3-yl)propan-2-amine: The amine analog of this compound.

Uniqueness: this compound is unique due to its specific combination of an indole moiety and a propanol group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

生物活性

1-(1H-Indol-3-yl)propan-2-ol, also known as Indole-3-propanol or I3P, is a compound derived from the indole structure, which is prevalent in many natural products and pharmaceuticals. This compound has garnered attention for its potential biological activities, including anticancer properties, neuroprotective effects, and anti-inflammatory actions. This article reviews the current understanding of the biological activity of this compound, highlighting key research findings, case studies, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H13N, with a molecular weight of approximately 175.23 g/mol. The structure features an indole moiety attached to a propanol group, which contributes to its diverse biological activities.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells (MCF-7) while exhibiting low toxicity towards normal cells. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 12.5 | Induces apoptosis |

| HeLa | 15.0 | Cell cycle arrest |

| A549 | 20.0 | Inhibits proliferation |

These results suggest that I3P could be a promising candidate for developing anticancer therapies.

Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates it may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering protection against diseases like Alzheimer's and Parkinson's.

A study demonstrated that treatment with I3P reduced reactive oxygen species (ROS) levels in neuronal cell cultures exposed to neurotoxic agents:

| Treatment | ROS Level Reduction (%) |

|---|---|

| Control | 0 |

| I3P (10 µM) | 45 |

| I3P (50 µM) | 70 |

This neuroprotective activity is attributed to the compound's antioxidant properties and its ability to modulate inflammatory pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

| Cytokine | Control (pg/mL) | I3P Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 75 |

| IL-6 | 300 | 90 |

The reduction in cytokine levels suggests that I3P may have therapeutic potential in treating inflammatory conditions.

Case Studies

Several case studies highlight the efficacy of this compound:

- Breast Cancer Model : In a xenograft model using MCF-7 cells implanted in mice, administration of I3P resulted in a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent.

- Neurodegenerative Disease Study : In a rat model of Alzheimer's disease, treatment with I3P improved cognitive function as measured by the Morris water maze test, alongside a decrease in amyloid-beta plaque formation.

特性

IUPAC Name |

1-(1H-indol-3-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)6-9-7-12-11-5-3-2-4-10(9)11/h2-5,7-8,12-13H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMVNHWZTQYNTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。